molecular formula C14H15NOS2 B2473040 (4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1396868-90-8

(4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2473040
CAS No.: 1396868-90-8
M. Wt: 277.4
InChI Key: UMNKDWQQSVHFIP-UHFFFAOYSA-N
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Description

(4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone: is an organic compound that features a piperidine ring substituted with thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves the reaction of piperidine with thiophene derivatives under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where thiophene is acylated with a piperidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The thiophene rings can participate in electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it may be used as a ligand in the study of receptor interactions or as a probe in biochemical assays.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of (4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiophene rings may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone lies in its dual thiophene substitution, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivity and developing novel materials or pharmaceuticals.

Properties

IUPAC Name

thiophen-3-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-14(12-5-9-17-10-12)15-6-3-11(4-7-15)13-2-1-8-18-13/h1-2,5,8-11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNKDWQQSVHFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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